4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide
Overview
Description
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in stem cell research, cancer therapy, and regenerative medicine.
Scientific Research Applications
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide has been widely used in scientific research due to its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a serine/threonine kinase that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β by 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide has been shown to promote the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), making it a valuable tool for stem cell research.
In addition, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide has also been studied for its potential applications in cancer therapy. The inhibition of GSK-3β by 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
Mechanism of Action
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide exerts its effects by binding to the ATP-binding site of GSK-3β, thereby inhibiting its activity. The inhibition of GSK-3β by 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
The inhibition of GSK-3β by 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide has been shown to have various biochemical and physiological effects. In ESCs and iPSCs, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide promotes self-renewal and pluripotency by activating the Wnt/β-catenin signaling pathway. In cancer cells, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide induces apoptosis and inhibits cell growth by inhibiting GSK-3β.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide is its ability to promote the self-renewal and pluripotency of ESCs and iPSCs, making it a valuable tool for stem cell research. In addition, the inhibition of GSK-3β by 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide has been shown to have potential applications in cancer therapy.
However, there are also some limitations to the use of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide in lab experiments. One of the main limitations is its potential toxicity, as high concentrations of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide have been shown to induce cell death in some cell types. In addition, the long-term effects of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide on cell differentiation and function are still not fully understood.
Future Directions
There are several future directions for the use of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide in scientific research. One potential direction is the development of more potent and selective GSK-3β inhibitors that can be used in a wider range of applications. Another direction is the investigation of the long-term effects of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide on cell differentiation and function, particularly in the context of regenerative medicine. Finally, the potential applications of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide in other areas, such as neurodegenerative diseases and diabetes, should also be explored.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-25(30(27,28)20-13-9-18(23)10-14-20)19-11-7-16(8-12-19)22(26)24-15-17-5-3-4-6-21(17)29-2/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFKNTNYPBJQAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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